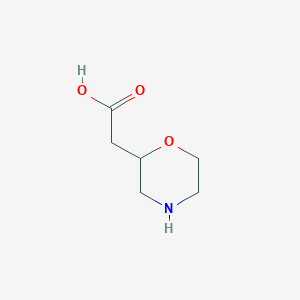

2-Morpholineacetic acid

Overview

Description

2-Morpholineacetic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholineacetic acid can be synthesized through several methods. One common route involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Morpholineacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-Morpholineacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Morpholineacetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 4-Morpholineacetic acid

- 2-Morpholin-4-yl-pyrimidine-5-carboxylic acid

- 2H-1,4-Oxazine-4-acetic acid, tetrahydro-

Comparison

Compared to similar compounds, 2-Morpholineacetic acid is unique due to its specific structural features and reactivity. Its combination of amine and ether functional groups allows for a diverse range of chemical reactions and applications. Additionally, its stability and ease of synthesis make it a valuable compound in various fields .

Properties

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

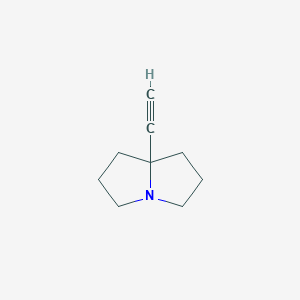

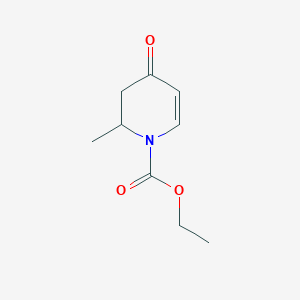

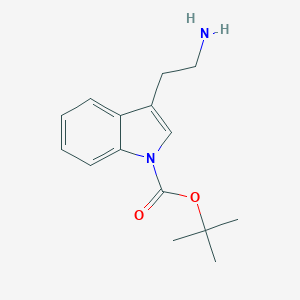

Feasible Synthetic Routes

Q1: How does SCH 50911 interact with its target and what are the downstream effects?

A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [, , , ] These receptors are G protein-coupled receptors that, when activated by GABA, typically inhibit neuronal activity by reducing neurotransmitter release or hyperpolarizing postsynaptic neurons. By blocking GABAB receptors, SCH 50911 prevents this inhibition, leading to increased neuronal excitability. [, , , , , ]

Q2: Can you elaborate on the specific effects of SCH 50911 on neurotransmission?

A2: Studies demonstrate that SCH 50911 effectively blocks the effects of GABAB receptor agonists like baclofen and gamma-hydroxybutyric acid (GHB). This antagonism has been shown to reverse GHB-induced respiratory depression, [] prevent GHB-induced decreases in acetylcholine levels in the hippocampus, [] and abolish the sedative/hypnotic effects of both GHB and baclofen. [, ] Furthermore, SCH 50911 exhibits anti-absence activity in various animal models by suppressing absence seizures. []

Q3: What is the significance of the coiled-coil interaction between GABAB(1) and GABAB(2) subunits in relation to SCH 50911?

A4: Research suggests that the coiled-coil interaction between the C-termini of GABAB(1) and GABAB(2) subunits is crucial for the stability of the active receptor conformation. [] Interestingly, SCH 50911, along with another GABAB receptor antagonist CGP54626, acts as an inverse agonist in this context. [] This means that these antagonists not only block GABA binding but also shift the receptor towards an inactive state, potentially reducing constitutive activity.

Q4: Are there structure-activity relationships (SAR) available for 2-morpholineacetic acid derivatives as GABAB receptor antagonists?

A5: While the provided research focuses primarily on SCH 50911, it highlights the significance of the this compound scaffold for GABAB receptor antagonism. [] Further research exploring modifications to this core structure is needed to establish comprehensive SAR data and potentially identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)